molecular formula C17H19N5O3 B2677845 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide CAS No. 899945-14-3

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide

Cat. No.: B2677845
CAS No.: 899945-14-3
M. Wt: 341.371
InChI Key: NPZWCOLIEHOZEB-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide is a complex organic compound belonging to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide typically involves the formation of the pyrazolopyrimidine core followed by functionalization at various positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic conditions . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency and mild reaction conditions . This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxo derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its tert-butyl and methoxy groups contribute to its stability and interaction with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-17(2,3)22-14-13(9-19-22)16(24)21(10-18-14)20-15(23)11-5-7-12(25-4)8-6-11/h5-10H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZWCOLIEHOZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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